![molecular formula C26H30N2O3 B214124 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B214124.png)
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor with high affinity and specificity, effectively blocking the binding of benzodiazepine receptor agonists. This results in a reduction in the activity of GABA-A receptors and a decrease in the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to be effective in reversing the effects of benzodiazepine receptor agonists, such as diazepam, and in treating alcohol withdrawal symptoms. 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been found to increase the release of dopamine in the nucleus accumbens, suggesting a potential role in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has several advantages for lab experiments. It has high affinity and specificity for the benzodiazepine site of the GABA-A receptor, making it a useful tool for investigating the role of benzodiazepine receptors in the central nervous system. However, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has a relatively short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513. One potential direction is the investigation of its potential therapeutic applications in drug addiction and alcoholism. Another direction is the development of more potent and selective benzodiazepine receptor antagonists for the treatment of neurological and psychiatric disorders. Additionally, the use of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 as a tool for investigating the role of benzodiazepine receptors in the central nervous system may lead to a better understanding of the underlying mechanisms of these disorders.
Synthesemethoden
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-propoxybenzaldehyde with 2,4-dimethyl-3-pentanone to form the intermediate 2-propoxy-4,6-dimethyl-3-hydroxyacetophenone. This intermediate is then reacted with 1,2-diaminobenzene to form the benzodiazepine ring system, which is subsequently acetylated to yield 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been investigated for its potential to reverse the effects of benzodiazepine receptor agonists, such as diazepam, and to treat alcohol withdrawal symptoms.
Eigenschaften
Produktname |
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
---|---|
Molekularformel |
C26H30N2O3 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
5-acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H30N2O3/c1-5-14-31-23-13-9-6-10-18(23)25-24-20(15-26(3,4)16-22(24)30)27-19-11-7-8-12-21(19)28(25)17(2)29/h6-13,25,27H,5,14-16H2,1-4H3 |
InChI-Schlüssel |
DESSPRRCUAPCRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
Kanonische SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.